molecular formula C10H20O B6167541 3-tert-butylcyclohexan-1-ol, Mixture of diastereomers CAS No. 4534-70-7

3-tert-butylcyclohexan-1-ol, Mixture of diastereomers

Cat. No.: B6167541
CAS No.: 4534-70-7
M. Wt: 156.3
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Description

3-tert-butylcyclohexan-1-ol, a mixture of diastereomers, is a chemical compound that consists of a cyclohexane ring substituted with a tert-butyl group and a hydroxyl group The presence of the tert-butyl group at the third position and the hydroxyl group at the first position creates a mixture of diastereomers due to the different spatial arrangements of these substituents around the cyclohexane ring

Properties

CAS No.

4534-70-7

Molecular Formula

C10H20O

Molecular Weight

156.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butylcyclohexan-1-ol typically involves the hydrogenation of 3-tert-butylcyclohexanone. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The hydrogenation process reduces the carbonyl group of the ketone to a hydroxyl group, resulting in the formation of 3-tert-butylcyclohexan-1-ol.

Industrial Production Methods

In an industrial setting, the production of 3-tert-butylcyclohexan-1-ol can be achieved through large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the desired product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-tert-butylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 3-tert-butylcyclohexanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form 3-tert-butylcyclohexane by using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting the hydroxyl group to a halide using thionyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 3-tert-butylcyclohexanone.

    Reduction: 3-tert-butylcyclohexane.

    Substitution: 3-tert-butylcyclohexyl chloride (when using thionyl chloride).

Scientific Research Applications

3-tert-butylcyclohexan-1-ol is utilized in various scientific research applications, including:

    Chemistry: As a reactant in stereoselective synthesis and as a model compound for studying diastereomeric interactions.

    Biology: Investigating the effects of stereochemistry on biological activity and interactions with enzymes.

    Medicine: Potential use in the development of pharmaceuticals that target specific molecular pathways.

    Industry: Used as an intermediate in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 3-tert-butylcyclohexan-1-ol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and steric effects. The hydroxyl group can form hydrogen bonds with biological molecules, while the tert-butyl group provides steric hindrance that can influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylcyclohexanol: Similar structure but with the tert-butyl group at the fourth position.

    3-tert-butylcyclohexanone: The ketone analog of 3-tert-butylcyclohexan-1-ol.

    3-tert-butylcyclohexane: The fully reduced form without the hydroxyl group.

Uniqueness

3-tert-butylcyclohexan-1-ol is unique due to its specific arrangement of substituents, which results in a mixture of diastereomers. This mixture provides a valuable model for studying stereochemical effects and interactions in various chemical and biological systems. The presence of both a bulky tert-butyl group and a reactive hydroxyl group makes it a versatile compound for synthetic and mechanistic studies.

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